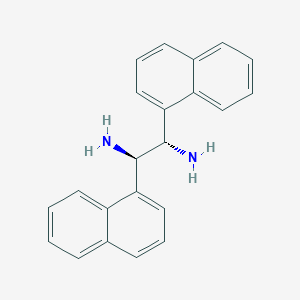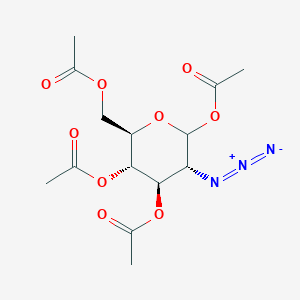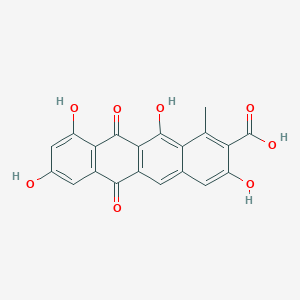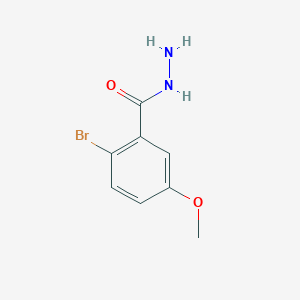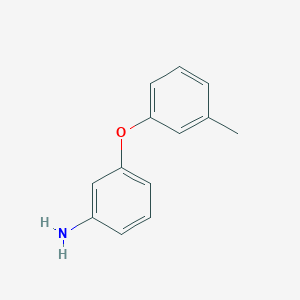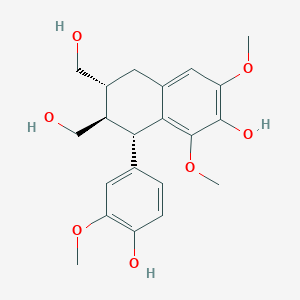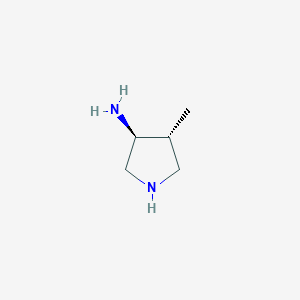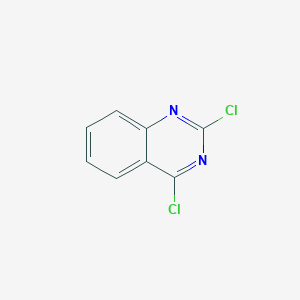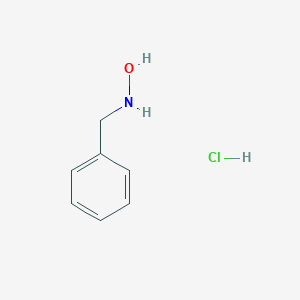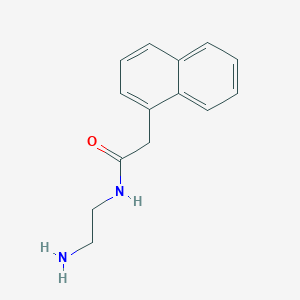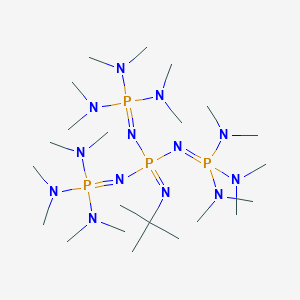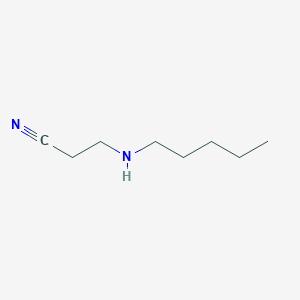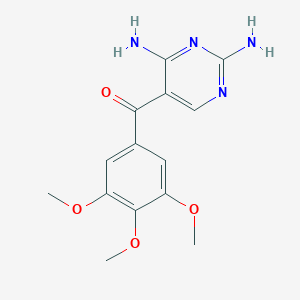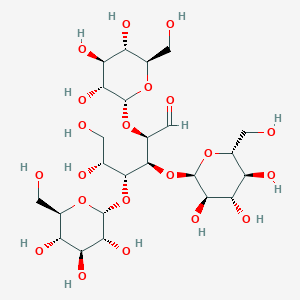
イソマルトテトラオース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Isomaltotetraose is a tetrasaccharide composed of four glucose units linked by alpha-1,6-glycosidic bonds. It is a member of the isomalto-oligosaccharides, which are known for their prebiotic properties and are commonly found in various starch-based foods. Isomaltotetraose is of significant interest due to its potential health benefits and applications in food and pharmaceutical industries.
科学的研究の応用
Isomaltotetraose has a wide range of applications in scientific research:
Chemistry: Used as a substrate to study the activity of glycosidases and other carbohydrate-active enzymes.
Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.
Medicine: Explored for its potential to modulate immune responses and improve gut health.
将来の方向性
作用機序
Target of Action
Isomaltotetraose is a type of isomalto-oligosaccharide (IMO) and its primary target is the enzyme dextranase . Dextranase is an enzyme that breaks down dextran, a complex branched polysaccharide made of many glucose molecules.
Mode of Action
Isomaltotetraose interacts with dextranase and induces its synthesis . This interaction leads to an increase in the production of dextranase, which in turn enhances the breakdown of dextran.
Result of Action
The primary molecular effect of isomaltotetraose’s action is the increased synthesis of dextranase . This leads to enhanced degradation of dextran, facilitating its digestion and utilization. On a cellular level, this can impact cells that utilize glucose for energy, as the breakdown of dextran increases the availability of glucose.
生化学分析
Biochemical Properties
Isomaltotetraose is produced using α-glucosidase obtained from Aspergillus niger PFS 08 and maltose as a substrate in a batch system . It interacts with enzymes such as α-glucosidase and other biomolecules like maltose. The nature of these interactions involves enzymatic reactions that lead to the production of Isomaltotetraose .
Cellular Effects
As a prebiotic, Isomaltotetraose can influence cell function by selectively stimulating the growth and activity of beneficial bacteria in the colon . This can impact cell signaling pathways, gene expression, and cellular metabolism, promoting overall host health .
Molecular Mechanism
The molecular mechanism of Isomaltotetraose involves its production through enzymatic reactions. It exerts its effects at the molecular level through binding interactions with α-glucosidase and maltose, leading to changes in gene expression and enzyme activation .
Metabolic Pathways
Isomaltotetraose is involved in metabolic pathways related to the production of prebiotics. It interacts with enzymes like α-glucosidase and substrates like maltose in these pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isomaltotetraose typically involves the enzymatic hydrolysis of dextran or starch. One common method includes the use of dextranase, an enzyme that specifically cleaves alpha-1,6-glycosidic bonds in dextran, resulting in the formation of isomaltotetraose along with other isomalto-oligosaccharides .
Industrial Production Methods: Industrial production of isomaltotetraose often employs microbial fermentation processes. Microorganisms such as Arthrobacter oxydans are used to produce dextranase, which then hydrolyzes dextran to yield isomaltotetraose . The process involves cultivating the microorganism in a suitable medium, followed by enzyme extraction and purification. The purified enzyme is then used to hydrolyze dextran under controlled conditions to produce isomaltotetraose.
化学反応の分析
Types of Reactions: Isomaltotetraose primarily undergoes hydrolysis reactions due to the presence of glycosidic bonds. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using dextranase or other glycosidases under mild conditions (pH 5-7, temperature 30-40°C).
Oxidation: Chemical oxidation using reagents such as sodium periodate, which cleaves the glycosidic bonds and oxidizes the hydroxyl groups to aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which reduces the aldehyde groups to alcohols.
Major Products:
Hydrolysis: Glucose and other isomalto-oligosaccharides.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
類似化合物との比較
Isomaltose: A disaccharide composed of two glucose units linked by an alpha-1,6-glycosidic bond.
Isomaltotriose: A trisaccharide composed of three glucose units linked by alpha-1,6-glycosidic bonds.
Isomaltooctaose: An octasaccharide composed of eight glucose units linked by alpha-1,6-glycosidic bonds
Uniqueness: Isomaltotetraose is unique due to its specific structure and the number of glucose units. Its tetrasaccharide structure allows it to have distinct prebiotic properties compared to shorter or longer isomalto-oligosaccharides. Additionally, its ability to induce dextranase synthesis makes it valuable in various industrial applications .
特性
CAS番号 |
35997-20-7 |
|---|---|
分子式 |
C24H42O21 |
分子量 |
666.6 g/mol |
IUPAC名 |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |
InChIキー |
DFKPJBWUFOESDV-KGUZVYKUSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
| 104723-76-4 | |
同義語 |
O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose; |
製品の起源 |
United States |
Q1: What is isomaltotetraose?
A1: Isomaltotetraose is an oligosaccharide, specifically a tetrasaccharide, meaning it is composed of four sugar units. These units are glucose molecules linked together by α-(1→6) glycosidic bonds.
Q2: How is isomaltotetraose produced?
A2: Isomaltotetraose can be produced through several methods, including:
- Enzymatic hydrolysis of dextran: Certain dextranases, enzymes that break down dextran, can produce isomaltotetraose as a major product. For instance, a dextranase from Bacteroides thetaiotaomicron preferentially synthesizes isomaltotetraose from dextran. []
- Transglycosylation reactions: Enzymes like transglucosidase from Aspergillus niger can catalyze the formation of isomaltotetraose from other oligosaccharides like maltose or panose. []
- Chemical synthesis: Isomaltotetraose can also be synthesized chemically, although this process is generally more complex than enzymatic methods. []
Q3: What are the main applications of isomaltotetraose?
A3: Isomaltotetraose, as a component of isomaltooligosaccharides (IMOs), holds potential prebiotic properties. [] Research suggests that IMOs, including isomaltotetraose, can selectively stimulate the growth of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus species. [, ]
Q4: How does the structure of isomaltotetraose relate to its activity?
A4: The α-(1→6) glycosidic linkages in isomaltotetraose are key to its resistance to digestion by human enzymes in the small intestine. [] This resistance allows isomaltotetraose to reach the colon intact, where it can be utilized by beneficial gut bacteria.
Q5: Are there any known enzymes that specifically target isomaltotetraose?
A5: Yes, certain dextranases exhibit a high affinity for isomaltotetraose. For example, a dextranase from Paenibacillus sp. was shown to efficiently degrade cycloisomaltooligosaccharides, including isomaltotetraose. []
Q6: Can the production of isomaltotetraose be optimized?
A6: Research shows that manipulating the enzyme source and reaction conditions can optimize isomaltotetraose production. For example, using a dextranase from Cellulosimicrobium sp. Y1 immobilized on titanium dioxide nanoparticles led to a significant increase in isomaltotetraose yield compared to free enzyme. []
Q7: What are the analytical methods used to identify and quantify isomaltotetraose?
A7: High-performance liquid chromatography (HPLC) coupled with various detectors, such as evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD), is commonly employed for the separation and quantification of isomaltotetraose in complex mixtures. [, ]
Q8: How does isomaltotetraose interact with dextran-binding domains?
A8: Studies using X-ray crystallography have provided insights into the interaction between isomaltotetraose and the starch-binding domain of enzymes like glucoamylase from Rhizopus oryzae. The crystal structures revealed specific binding sites for isomaltotetraose within the enzyme's structure, highlighting the importance of specific amino acid residues in carbohydrate recognition. [, ]
Q9: Can isomaltotetraose be used in the study of antibody-antigen interactions?
A9: Yes, isomaltotetraose conjugated to proteins has been used as a T-dependent antigen to generate monoclonal antibodies with varying specificities for α-(1→6) dextran. [] This approach allows researchers to investigate the structural basis of antibody diversity and antigen recognition.
Q10: What is the role of isomaltotetraose in understanding the mechanisms of dextran elongation?
A10: Studies on dextransucrases, enzymes that synthesize dextran, have employed isomaltotetraose as a substrate or product analog. [, , ] By analyzing the enzyme-isomaltotetraose complexes and monitoring polymer formation, researchers gain valuable insights into the molecular mechanisms governing dextran chain elongation and the factors influencing dextran size.
Q11: Has isomaltotetraose been investigated for potential applications beyond prebiotics?
A11: While the prebiotic potential of isomaltotetraose has been a primary focus of research, its use in other applications is being explored. One example is its potential in dental care, where a cold-adapted and salt-tolerant dextranase from Cellulosimicrobium sp. THN1 producing isomaltotetraose showed promising results in inhibiting the formation of dental plaque. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


